molecular formula C21H16 B14670012 1,1-Diphenyl-1H-indene CAS No. 40719-27-5

1,1-Diphenyl-1H-indene

Cat. No.: B14670012
CAS No.: 40719-27-5
M. Wt: 268.4 g/mol
InChI Key: VFYHZAZEIDMAOT-UHFFFAOYSA-N
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Description

1,1-Diphenyl-1H-indene is an organic compound with the molecular formula C21H16 It is a derivative of indene, where the hydrogen atoms at the 1-position are replaced by phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 1,1-diphenylethylene with a suitable catalyst. For example, the reaction of 1,1-diphenylethylene with a Lewis acid catalyst such as aluminum chloride can yield this compound . Another method involves the use of palladium-catalyzed cyclization of 2-alkynylbiphenyls .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process. For example, the use of a palladium catalyst in a high-temperature reaction can efficiently produce this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings or the indene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenylindenequinone, while reduction can produce dihydrodiphenylindene .

Scientific Research Applications

1,1-Diphenyl-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-diphenyl-1H-indene involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenyl-1H-indene is unique due to the presence of two phenyl groups at the 1-position, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .

Properties

CAS No.

40719-27-5

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

1,1-diphenylindene

InChI

InChI=1S/C21H16/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21/h1-16H

InChI Key

VFYHZAZEIDMAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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